molecular formula C6H13NO5S B1419620 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid CAS No. 956019-97-9

2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid

Cat. No. B1419620
M. Wt: 211.24 g/mol
InChI Key: BGMHWNQDOPAWKX-UHFFFAOYSA-N
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Description

“2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid” is a chemical compound with the CAS Number: 956019-97-9 . It has a molecular weight of 211.24 and its IUPAC name is [(2-methoxyethyl)(methylsulfonyl)amino]acetic acid . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid” is 1S/C6H13NO5S/c1-12-4-3-7(5-6(8)9)13(2,10)11/h3-5H2,1-2H3,(H,8,9) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is solid in its physical form . Its molecular weight is 211.24 and its IUPAC name is [(2-methoxyethyl)(methylsulfonyl)amino]acetic acid .

Scientific Research Applications

Synthesis and Structural Characterization

  • Kankanala et al. (2011) synthesized a compound related to 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid and provided detailed structural characterization using IR, 1H and 13C NMR, mass spectral analysis, and elemental analysis, highlighting the importance of these techniques in understanding the molecular structure of such compounds (Kavitha Kankanala et al., 2011).

Synthesis of Derivatives and Enzyme Inhibition

  • Nencetti et al. (2015) explored the synthesis of naphthalene derivatives, including those similar to 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid, focusing on their potential as enzyme inhibitors (S. Nencetti et al., 2015).

Metabolic Studies

  • Roberts et al. (1990) studied the metabolism of m-cresol by methanogenic cultures, using bromoethanesulfonic acid, a compound related to 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid, to investigate CO2 incorporation and formation of metabolites (D. Roberts et al., 1990).

Preparation and Application in Organic Synthesis

  • Schleusner et al. (2004) described the synthesis of a compound closely related to 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid, highlighting its application in organic synthesis, particularly in allylation reactions (Marcel Schleusner et al., 2004).

Computational Studies for Force-Field Calculations

  • Ferro et al. (1995) conducted ab initio computations on derivatives including methylsulfate and N-methylsulfate anions, which are structurally similar to 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid, to improve the accuracy of force-field calculations in understanding molecular interactions (D. Ferro et al., 1995).

Application in Heterocyclic Chemistry

  • Yamaguchi et al. (1992) prepared (2-Methyl-2H-chromen-2-yl)acetic acid, a compound structurally related to 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid, emphasizing its role in the field of heterocyclic chemistry (S. Yamaguchi et al., 1992).

properties

IUPAC Name

2-[2-methoxyethyl(methylsulfonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5S/c1-12-4-3-7(5-6(8)9)13(2,10)11/h3-5H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMHWNQDOPAWKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC(=O)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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